molecular formula C12H10O3 B147274 1-Naphthoxyacetic acid CAS No. 2976-75-2

1-Naphthoxyacetic acid

Cat. No.: B147274
CAS No.: 2976-75-2
M. Wt: 202.21 g/mol
InChI Key: GHRYSOFWKRRLMI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Naphthoxyacetic acid, also known as (1-Naphthyloxy)acetic acid, is a synthetic auxin, a class of plant hormones that play a crucial role in the regulation of plant growth and development . The primary target of this compound is the auxin influx carrier AUX1/LAX and auxin efflux carriers PIN-FORMED (PIN) as well as the ATP-Binding Cassette subfamily B (ABCB)/multidrug resistance (MDR)/phosphoglycoprotein (PGP)-type transporters . These carriers mediate the directional cell-to-cell transport of auxin, which is essential for creating the intercellular auxin concentration gradient .

Mode of Action

This compound acts as an inhibitor of auxin influx . It interferes with the dynamics of the plasma membrane, blocking the activities of both auxin influx and efflux carriers . This action disrupts the normal auxin transport across the plasma membrane, altering the auxin concentration gradient within the plant tissue .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It modulates auxin biosynthesis and inactivation, directional auxin transport, and signaling . At auxin concentration maxima in the tissue, auxin activates the transcription of auxin-responsive genes via the SCF TIR1/AFB –proteasome pathway . In this transcriptional regulatory process, auxin enhances the proteolysis of AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors by promoting the ubiquitination of the Aux/IAA proteins . This results in the activation of ARFs to promote auxin-responsive gene expression .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The action of this compound leads to changes in auxin transport, which can have various effects on plant growth and development. For example, it has been shown to rescue the agravitropic phenotype of the aux1 mutant . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of auxin transporters, which are the targets of this compound, is known to be crucial for plant responses to environmental stimuli such as light and gravity . Therefore, changes in these environmental factors could potentially affect the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

1-Naphthoxyacetic acid has been identified as a specific inhibitor of auxin influx transport . It interacts with the AUX1/LAX importer, a key component in the auxin transport system . This interaction disrupts the formation of auxin gradient from developing leaves to tips, thereby affecting various plant growth and developmental processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in lateral root formation, trichoblast polarization, and root hair elongation . It also influences cell function by modulating responses to auxin, ethylene, and cytokinins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the AUX1/LAX importer, thereby disrupting the auxin influx . This disruption affects the intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action . The disruption of this gradient can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the auxin biosynthesis and inactivation pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues via the AUX1/LAX importer . This importer plays a crucial role in the auxin polar transport system, which is responsible for the generation of the intercellular auxin concentration gradient .

Subcellular Localization

The subcellular localization of this compound is likely associated with the AUX1/LAX importer, which is located at the plasma membrane

Preparation Methods

Chemical Reactions Analysis

Naphthyloxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of naphthyloxyacetic acid can lead to the formation of naphthoquinone derivatives, while reduction can yield naphthyl alcohols .

Properties

IUPAC Name

2-naphthalen-1-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYSOFWKRRLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183911
Record name 1-Naphthoxyacetic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2976-75-2
Record name Naphthoxyacetic acid
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Record name 1-Naphthoxyacetic acid
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Record name 1-Naphthoxyacetic acid
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Record name 1-NAPHTHOXYACETIC ACID
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Synthesis routes and methods

Procedure details

To a solution of potassium hydroxide (2.98 g, 52.1 mmol) in H2O (35 mL) was added 1-naphthol (3.08 g, 21.4 mmol), followed by 2-chloroacetic acid (2.32 g, 24.7 mmol). The resulting mixture was heated at reflux for 3 h, then allowed to cool and extracted with EtOAc. The aqueous phase was made acidic by the addition of 3N HCl and extracted with EtOAc. The organic phase from the acidic extraction was washed with saturated aqueous NaCl. The solvent was removed in vacuo to provide the title compound (2.78 g, 64%).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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